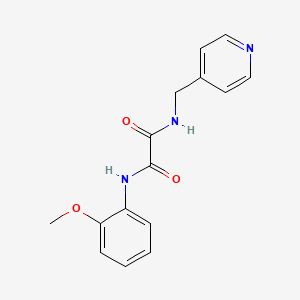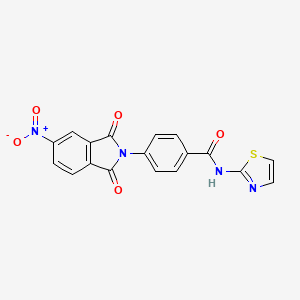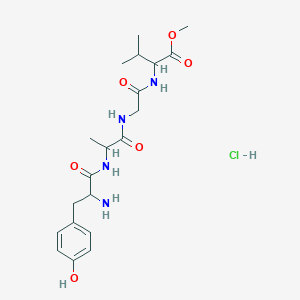![molecular formula C24H30N2O5 B4939279 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is also known as ABT-199 or Venetoclax and is a B-cell lymphoma 2 (BCL-2) inhibitor.
Mécanisme D'action
The mechanism of action of ABT-199 involves the inhibition of BCL-2, which is an anti-apoptotic protein that promotes cell survival. By inhibiting BCL-2, ABT-199 induces apoptosis (programmed cell death) in cancer cells, leading to their death. ABT-199 has a high affinity for BCL-2 and selectively targets cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
ABT-199 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and reduce tumor burden in preclinical models. ABT-199 has a favorable pharmacokinetic profile and is well-tolerated in clinical trials. However, it can cause adverse effects, such as neutropenia (low white blood cell count) and thrombocytopenia (low platelet count).
Avantages Et Limitations Des Expériences En Laboratoire
ABT-199 has several advantages for lab experiments, including its high potency and selectivity for BCL-2. It is also available in a pure form, making it easy to use in experiments. However, ABT-199 has some limitations, such as its cost and availability. It is also important to consider the appropriate concentration and exposure time when using ABT-199 in experiments.
Orientations Futures
For the use of ABT-199 include investigating its use in combination with other drugs and in other types of cancer, as well as understanding mechanisms of resistance and developing strategies to overcome it.
Méthodes De Synthèse
The synthesis method of ABT-199 involves several steps, including the reaction of 4-aminophenol with 3-methoxybenzaldehyde, followed by the reaction of the resulting Schiff base with acetic anhydride and piperidine. The final product is obtained by reacting the intermediate with 2-(3-methoxyphenyl)ethylamine and benzoyl chloride. The synthesis method of ABT-199 has been optimized to improve yield and purity.
Applications De Recherche Scientifique
ABT-199 has been extensively studied for its potential therapeutic applications in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has shown promising results in clinical trials, particularly in patients with CLL who have relapsed or refractory disease. ABT-199 has also been investigated in combination with other drugs for the treatment of cancer.
Propriétés
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-17(27)26-13-10-20(11-14-26)31-22-8-7-19(16-23(22)30-3)24(28)25-12-9-18-5-4-6-21(15-18)29-2/h4-8,15-16,20H,9-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWIJXLJCOAYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
![N-(2,5-dichlorophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4939213.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4939220.png)
![1-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4939232.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B4939243.png)


![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)


![1-(3-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939291.png)
![2-[2-oxo-2-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4939298.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4939308.png)
